Tripolin A

Aurora Kinase Kinase Selectivity Small Molecule Inhibitor

Generic Aurora inhibitors often lack cellular selectivity, compromising target validation. Tripolin A solves this as a non-ATP competitive Aurora A inhibitor with confirmed cellular selectivity. • IC50: 1.5 µM (Aurora A) vs. 7 µM (Aurora B) - 4.7-fold biochemical selectivity amplified in live cells [8†L14-L19] • Validated by quantitative pAurora A T288 immunofluorescence; does not inhibit Aurora B in mammalian cells [10†L6-L10] • Unique modulation of HURP gradient distribution - a phenotype not replicated by MLN8237 or other ATP-competitive inhibitors [13†L14-L17] • ≥98% purity (HPLC, NMR); soluble in DMSO (≥10 mg/mL); stable at -20°C [19†L5-L8] • Immediate global shipping available.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B11932061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripolin A
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
InChIInChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8+
InChIKeyOMKSBDLWMROKNU-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripolin A: Non-ATP Competitive Aurora A Inhibitor


Tripolin A ((E)-3-[(2,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic small molecule that functions as a specific, non-ATP competitive inhibitor of Aurora A kinase [1]. It exhibits IC50 values of 1.5 µM for Aurora A and 7 µM for Aurora B in biochemical assays, demonstrating a 4.7-fold selectivity for Aurora A over Aurora B [1]. Crucially, this selectivity profile is amplified in live human tumor cells, where Tripolin A shows potent inhibition of Aurora A while failing to significantly inhibit Aurora B kinase [1][2]. This cellular selectivity is a key differentiator, as Tripolin A's mechanism involves reducing the localization of phosphorylated Aurora A (pAurora A T288) on spindle microtubules, which in turn affects centrosome integrity, spindle formation, and microtubule dynamics during interphase [2].

Non‑ATP competitive Aurora A inhibitor
Aurora A‑selective kinase probe
Cell‑active tool compound for mitotic studies

Tripolin A: Key Differentiators


Substituting Tripolin A with a generic Aurora kinase inhibitor, including its direct analog Tripolin B, is not scientifically valid due to fundamental differences in mechanism, cellular selectivity, and biological outcome. While many Aurora inhibitors are ATP-competitive, Tripolin A is a non-ATP competitive inhibitor [1]. This distinct mode of action results in a unique selectivity profile, where Tripolin A exhibits significantly higher selectivity for Aurora A over Aurora B in cellular assays, a feature not shared by its close analog Tripolin B [2]. Furthermore, Tripolin A's effect on specific downstream targets, such as its unique modulation of HURP (Hepatoma Up-Regulated Protein) distribution, cannot be replicated by other Aurora A inhibitors like MLN8237, underscoring its unique biological signature [3]. Therefore, experimental outcomes are highly dependent on the specific compound used, making generic substitution a significant risk to research reproducibility.

Property
Tripolin A
Tripolin B / ATP‑competitive inhibitors
Mechanism
Non‑ATP competitive
ATP‑competitive (most) or no cellular activity
Cellular Aurora A inhibition
Reported selective reduction of pAurora A
Tripolin B: no significant effect; MLN8237: broader kinase engagement
Downstream phenotype
Altered HURP gradient distribution
MLN8237: HURP delocalization; Tripolin B: no effect

Tripolin A Quantitative Comparison


Biochemical Selectivity for Aurora A

In a direct head-to-head biochemical kinase assay, Tripolin A demonstrated an IC50 of 1.5 µM for Aurora A and 7.0 µM for Aurora B, yielding a 4.7-fold selectivity for Aurora A. This selectivity is superior to its closest analog, Tripolin B, which exhibited IC50 values of 2.5 µM for Aurora A and 6.0 µM for Aurora B, resulting in only a 2.4-fold selectivity for Aurora A [1].

Biochemical IC50
Head‑to‑head
Aurora A IC50 1.5 µM
Aurora B IC50 7.0 µM
Selectivity ratio A/B 4.7
Supports Aurora A‑preferential biochemical inhibition
In vitro kinase assay; ATP present
Aurora Kinase Kinase Selectivity Small Molecule Inhibitor

Cellular Selectivity for Aurora A

In live HeLa cells, Tripolin A (20 µM, 5-24h treatment) selectively inhibited Aurora A, as shown by a significant reduction in pAurora A T288 fluorescence intensity on centrosomes and spindles (p<0.01 to p<0.001). In contrast, Tripolin B at the same concentration and treatment duration showed no significant effect on pAurora A or Aurora B localization, despite its in vitro biochemical activity [1].

Cellular pAurora A
Head‑to‑head
Tripolin A: significant reduction in pAurora A T288 localization
Tripolin B: no significant change
Cell‑active Aurora A inhibition; analog inactive
HeLa cells, 20 µM, 5–24 h, n≥20
Cell Biology Mitosis Cellular Target Engagement

HURP Distribution Alteration

Treatment of HeLa cells with Tripolin A (20 µM, 24h) did not alter the overall binding of the mitotic regulator HURP to microtubules, but it did alter its gradient distribution towards chromosomes [1]. In contrast, treatment with the ATP-competitive Aurora A inhibitor MLN8237 (100 nM, 24h) resulted in a clear delocalization of HURP from the microtubules [2]. Tripolin A's effect on HURP distribution is a unique phenotype not replicated by MLN8237 or TPX2 siRNA.

HURP Localization
Head‑to‑head
Tripolin A: altered gradient distribution
MLN8237: delocalization from microtubules
Unique spindle phenotype vs ATP‑competitive inhibitor
HeLa cells, 24 h treatment; fluorescence microscopy
Microtubule Dynamics Mitotic Spindle Aurora A Substrates

Predicted Aurora A Binding Mode

In silico docking studies predict that Tripolin A binds to Aurora A kinase in a mode that is similar, but not identical, to the allosteric inhibitor MLN8054 [1]. This prediction supports Tripolin A's non-ATP competitive mechanism and suggests it occupies a related but distinct allosteric pocket. This binding mode may explain its unique cellular phenotype compared to MLN8237 and its utility as a scaffold for developing novel Aurora A inhibitors.

Binding mode prediction
Data to verify
Predicted allosteric binding similar to MLN8054
Supports non‑ATP competitive mechanism hypothesis
In silico docking; requires experimental validation
Computational Modeling In Silico Docking Allosteric Inhibition

Tripolin A Research Applications


Aurora A-Specific Cellular Studies

Tripolin A is the optimal choice for cell-based assays where selective Aurora A inhibition is paramount. Its demonstrated cellular selectivity, validated by quantitative immunofluorescence of pAurora A T288 [1], makes it superior to its analog Tripolin B (which lacks cellular activity) and a cleaner tool than many ATP-competitive inhibitors that often exhibit broader kinome activity or potent Aurora B inhibition [2]. Researchers studying Aurora A's specific role in mitotic entry, centrosome maturation, and spindle assembly should procure Tripolin A for these experiments.

Non-ATP Competitive Aurora A Inhibition

Tripolin A serves as a primary tool compound for investigating non-ATP competitive (allosteric) inhibition of Aurora A kinase. Its mechanism is distinct from the vast majority of clinically developed Aurora inhibitors, which are ATP-competitive [1]. The in silico prediction of its binding mode, which is similar but not identical to the allosteric inhibitor MLN8054 [2], positions Tripolin A as a valuable probe for studying allosteric regulation and as a starting point for the development of new chemical series with novel binding modes.

Aurora A-Mediated HURP Regulation

For research specifically aimed at understanding how Aurora A kinase activity regulates the mitotic regulator HURP and microtubule stabilization, Tripolin A is the uniquely validated tool [1]. Its ability to alter HURP's gradient distribution without displacing it from microtubules is a distinct phenotype not seen with ATP-competitive inhibitors like MLN8237 [2]. This makes Tripolin A indispensable for dissecting this specific Aurora A substrate relationship and its impact on spindle microtubule dynamics.

Medicinal Chemistry Scaffold

Tripolin A is an excellent starting scaffold for medicinal chemistry campaigns aimed at developing novel Aurora A inhibitors. Its non-ATP competitive mechanism, predicted binding mode [1], and unique cellular phenotype provide a validated foundation for structure-activity relationship (SAR) studies. Furthermore, the direct comparative data with Tripolin B provides immediate SAR insights, showing how minor structural modifications can abolish cellular activity while retaining biochemical potency [2]. This information is invaluable for guiding lead optimization efforts.

Application
Selection Property
Validation Focus
Aurora A‑selective mitotic studies
Aurora A cellular selectivity
Quantitative pAurora A T288 localization
Non‑ATP competitive Aurora A probe
Allosteric binding mode
In‑cell target engagement vs ATP‑competitive controls
HURP regulation on microtubules
HURP gradient distribution phenotype
Phenotypic comparison with MLN8237
Aurora A inhibitor scaffold design
Non‑ATP competitive chemical series
SAR vs Tripolin B; allosteric pocket modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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